Silane, (4-ethoxyphenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)-
Description
This organosilane compound features a central silicon atom bonded to three distinct substituents:
- Dimethyl group: Two methyl groups directly attached to silicon, contributing steric bulk and hydrophobicity.
- (4-Ethoxyphenyl) group: A para-substituted aryl ring with an ethoxy (-OCH₂CH₃) moiety, enhancing electron-donating properties and influencing solubility.
Properties
IUPAC Name |
(4-ethoxyphenyl)-dimethyl-[(3-phenoxyphenyl)methoxymethyl]silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O3Si/c1-4-26-21-13-15-24(16-14-21)28(2,3)19-25-18-20-9-8-12-23(17-20)27-22-10-6-5-7-11-22/h5-17H,4,18-19H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXJILKJPONNCPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)[Si](C)(C)COCC2=CC(=CC=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50244093 | |
| Record name | Silane, (4-ethoxyphenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50244093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99503-10-3 | |
| Record name | Silane, (4-ethoxyphenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099503103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, (4-ethoxyphenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50244093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (4-ethoxyphenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)- typically involves the reaction of 4-ethoxyphenylmagnesium bromide with dimethylchlorosilane, followed by the introduction of the 3-phenoxyphenylmethoxymethyl group. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction. The process can be summarized as follows:
Preparation of 4-ethoxyphenylmagnesium bromide: This is achieved by reacting 4-ethoxybromobenzene with magnesium in anhydrous ether.
Reaction with dimethylchlorosilane: The prepared Grignard reagent is then reacted with dimethylchlorosilane to form the intermediate compound.
Introduction of 3-phenoxyphenylmethoxymethyl group: This step involves the reaction of the intermediate with 3-phenoxyphenylmethanol in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Silane, (4-ethoxyphenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form silanol derivatives.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride to yield the corresponding silane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the silicon atom, where groups such as halides or alkoxides can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, anhydrous ether as solvent.
Substitution: Halides (e.g., chlorides), alkoxides, bases like sodium hydride.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Silane, (4-ethoxyphenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of advanced materials and organosilicon compounds.
Medicine: Investigated for its role in the synthesis of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Silane, (4-ethoxyphenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)- involves its interaction with various molecular targets. The silicon atom in the compound can form stable bonds with organic and inorganic substrates, facilitating its use in cross-linking reactions and surface modifications. The presence of ethoxy and phenoxy groups enhances its reactivity and compatibility with different chemical environments.
Comparison with Similar Compounds
Comparison with Structurally Similar Silanes
Substituent-Driven Property Variations
Silane Analog 1 : Dimethyl(4-methoxyphenyl)((3-phenoxyphenylmethoxy)methyl)silane
- Difference : Replacement of the ethoxy group with a smaller methoxy (-OCH₃) group.
- Impact :
Silane Analog 2 : Dimethyl(4-ethoxyphenyl)((4-phenoxyphenylmethoxy)methyl)silane
- Difference: Phenoxy group shifted from the 3- to 4-position on the terminal aryl ring.
- Reactivity: Altered electronic effects due to symmetric substitution, possibly affecting coupling reactions .
Silane Analog 3 : Dimethyl(4-ethoxyphenyl)((3-tolylmethoxy)methyl)silane
- Difference: Replacement of 3-phenoxyphenyl with a methyl-substituted aryl (tolyl) group.
- Impact: Hydrophobicity: Increased due to the absence of an oxygen atom in the aryl group. Steric Effects: Reduced bulk compared to phenoxyphenyl, facilitating higher reactivity in cross-linking applications.
Data Table: Hypothetical Property Comparison
| Property | Target Compound | Analog 1 (Methoxy) | Analog 2 (4-Phenoxy) | Analog 3 (Tolyl) |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~400 (estimated) | ~386 | ~400 | ~364 |
| LogP (Octanol-Water) | ~4.2 (highly hydrophobic) | ~3.8 | ~4.1 | ~4.5 |
| Thermal Stability (°C) | 180–200 (predicted) | 160–180 | 190–210 | 170–190 |
| Solubility in THF | High | Very High | Moderate | Low |
Note: Data inferred from substituent trends and analogous silane studies .
Research Findings and Limitations
- Synthetic Challenges : The target compound’s synthesis likely involves multi-step protection/deprotection strategies, similar to methods used for tert-butyldimethylsilyl-protected nucleosides .
- Lack of Direct Studies: No peer-reviewed data explicitly address the target compound’s reactivity or applications. Comparisons rely on structural analogs and silane chemistry principles.
- Key Research Gap : Experimental validation of electronic effects (e.g., Hammett parameters) and application-specific performance (e.g., adhesion, catalysis) is needed.
Biological Activity
Overview
Silane, (4-ethoxyphenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)- is a complex organosilicon compound notable for its unique structure, which includes ethoxy and phenoxy groups attached to a silicon atom. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science due to its potential biological activities and applications.
Chemical Structure and Properties
The chemical structure of Silane, (4-ethoxyphenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)- can be represented as follows:
This compound features:
- Dimethyl groups : Contributing to its reactivity.
- Ethoxy and phenoxy groups : Enhancing solubility and interaction with biological systems.
The biological activity of this silane compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The mechanism involves:
- Formation of stable bonds : The silicon atom can form covalent bonds with organic substrates, facilitating cross-linking reactions.
- Reactivity enhancement : The presence of ethoxy and phenoxy groups increases the compound's reactivity, making it suitable for interactions with enzymes and receptors involved in cellular processes.
Biological Activity
Research indicates that Silane, (4-ethoxyphenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)- exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that the compound may inhibit the growth of various microbial strains, making it a candidate for developing antimicrobial agents.
- Cytotoxic Effects : In vitro assays have shown that this silane can induce cytotoxicity in certain cancer cell lines, suggesting potential applications in cancer therapy.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could have implications for drug development .
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of Silane, (4-ethoxyphenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)- against various bacterial strains. Results indicated:
- Inhibition Zone : The compound demonstrated significant inhibition zones against E. coli and S. aureus, suggesting effective antimicrobial action.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 12 |
Case Study 2: Cytotoxicity in Cancer Cell Lines
Another research focused on the cytotoxic effects of this silane on human cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
- Findings : The compound exhibited IC50 values of 25 µM for MCF-7 and 30 µM for HeLa cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| HeLa | 30 |
Applications in Medicine and Industry
The unique properties of Silane, (4-ethoxyphenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)- make it valuable in several applications:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
